2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Overview
Description
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that combines benzotriazole, thienyl, and nicotinonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium amide in ammonia, to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-methoxybenzyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
- **2-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]thio}-6-(2-furyl)-4-(trifluoromethyl)nicotinonitrile
Uniqueness
The uniqueness of 2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[3-(benzotriazol-2-yl)-4-ethoxyphenyl]methylsulfanyl]-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N5OS2/c1-2-35-23-10-9-16(12-22(23)34-32-19-6-3-4-7-20(19)33-34)15-37-25-17(14-30)18(26(27,28)29)13-21(31-25)24-8-5-11-36-24/h3-13H,2,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMNUIMCZLRSNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N)N4N=C5C=CC=CC5=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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